4-amino-N-methylbut-2-enamide;hydrochloride
Description
Molecular Formula and Stoichiometric Composition
The molecular formula of 4-amino-N-methylbut-2-enamide hydrochloride is C₅H₁₁ClN₂O , with a molecular weight of 150.61 g/mol . The compound consists of a conjugated enamide backbone substituted with a methyl group at the nitrogen atom and an amino group at the γ-position, protonated as a hydrochloride salt. The stoichiometric composition is detailed below:
| Element | Count | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 5 | 60.05 |
| H | 11 | 11.11 |
| Cl | 1 | 35.45 |
| N | 2 | 28.02 |
| O | 1 | 16.00 |
The hydrochloride salt formation introduces ionic interactions between the protonated amino group and chloride ion, enhancing crystalline stability.
Crystallographic Analysis and Bond Angle Determinations
Crystallographic data for this compound remain limited, but analogous enamide structures provide insights. X-ray diffraction studies of related hydrochlorides reveal planar amide groups (C=O bond length: ~1.23 Å) and trans-configuration across the double bond (C=C bond length: ~1.34 Å). Key bond angles include:
| Bond Angle | Typical Value (°) | Structural Context |
|---|---|---|
| C=C-N (amide) | 120–125 | sp² hybridization at nitrogen |
| C-O-N (amide) | 123–126 | Resonance stabilization of amide group |
| N-C-Cl (salt) | 109.5 | Tetrahedral geometry around ammonium |
The chloride ion participates in a distorted tetrahedral arrangement with the protonated amino group, consistent with ammonium chloride derivatives.
Conformational Isomerism in Enamide Systems
The compound exhibits E/Z isomerism due to the double bond in the but-2-enamide moiety. Experimental and computational studies suggest the E-configuration is thermodynamically favored, as steric repulsion between the methyl group and amino substituent is minimized. Key factors influencing isomerism include:
- Steric effects : Bulky N-methyl group destabilizes the Z-isomer.
- Electronic effects : Resonance stabilization of the amide group favors planar geometry.
- Solvent interactions : Polar solvents stabilize the ionic hydrochloride form, locking the E-configuration.
Density functional theory (DFT) calculations on similar enamides predict a rotational energy barrier of ~15–20 kcal/mol for interconversion between isomers, indicating limited room-temperature flexibility.
Hydrogen Bonding Network in Hydrochloride Salts
The hydrochloride salt forms an extensive hydrogen-bonded network:
- Ionic interactions : Protonated amino group (NH₃⁺) forms a strong N-H∙∙∙Cl⁻ bond (distance: ~1.6–1.8 Å).
- Amide participation : The carbonyl oxygen acts as a hydrogen bond acceptor, interacting with adjacent NH₃⁺ groups (O∙∙∙H-N distance: ~2.0–2.2 Å).
- Crystal packing : Chloride ions bridge multiple cationic units, creating a three-dimensional lattice.
The resulting network is stabilized by:
- Cooperative hydrogen bonds : Synergistic interactions between NH₃⁺, Cl⁻, and C=O groups.
- Van der Waals forces : Contributed by the methyl and alkenyl substituents.
Properties
IUPAC Name |
4-amino-N-methylbut-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-7-5(8)3-2-4-6;/h2-3H,4,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUIGYUGLHURJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034161-83-4 | |
| Record name | 2-Butenamide, 4-amino-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034161-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-4-amino-N-methylbut-2-enamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amidation via Carbamate and Acid Coupling
One reliable synthetic approach starts with protected amine derivatives such as tert-butyl 4-aminobutylcarbamate, which is coupled with an acid derivative like cinnamic acid under carbodiimide-mediated conditions (e.g., EDCI). Subsequent deprotection of the carbamate group with ethanolic hydrochloric acid yields the free amine amide hydrochloride salt.
- Step 1: EDCI-mediated coupling of tert-butyl 4-aminobutylcarbamate with an α,β-unsaturated acid (e.g., cinnamic acid) to form the protected amide.
- Step 2: Acidic deprotection using ethanolic HCl to remove the Boc group and generate the free amine hydrochloride salt.
This method provides good control over the amino group installation and allows for selective N-methylation if required in subsequent steps.
Reductive Dehydroxylation and Deacetoxylation
Attempts to generate the enamide structure by reductive dehydroxylation or deacetoxylation of Baylis–Hillman adducts using reducing agents such as NaBH4/CuCl2·2H2O or Al-NiCl2·2H2O have been explored but often proved unsuccessful.
Instead, acetylation followed by reductive deacetoxylation using NaBH4 in tert-butanol has been shown to yield the desired ester intermediate, which can then be hydrolyzed and coupled to form the enamide structure.
- Acetylation: Reaction of the hydroxyl group with acetyl chloride in the presence of pyridine.
- Reductive deacetoxylation: Treatment with NaBH4/t-BuOH to remove the acetate group.
- Hydrolysis and coupling: Hydrolysis of the ester to acid followed by amidation.
This sequence is useful for constructing the but-2-enamide backbone with controlled substitution.
Amide Formation via Thionyl Chloride Activation and Methylamine Addition
A method for preparing related amides involves:
- Oxidation of a substituted toluene derivative to the corresponding acid.
- Conversion of the acid to the acid chloride using thionyl chloride.
- Reaction of the acid chloride with methylamine gas under cold conditions to form the N-methyl amide.
- Hydrogenation of nitro groups to amino groups using Pd/C catalyst under hydrogen atmosphere.
Though this method is demonstrated for aromatic amides (e.g., 4-amino-2-fluoro-N-methylbenzamide), the principles can be adapted for aliphatic analogs like 4-amino-N-methylbut-2-enamide.
Data Table: Comparative Reaction Conditions and Yields
Research Findings and Mechanistic Insights
- The use of carbamate protecting groups allows for selective amide bond formation without premature amine reactions, improving overall yield and purity.
- Attempts at direct reductive dehydroxylation of Baylis–Hillman adducts were unsuccessful, indicating the necessity of acetylation prior to reduction for effective enamide synthesis.
- The thionyl chloride activation followed by methylamine addition is a robust method for N-methyl amide formation, with low temperature minimizing methylamine loss and side reactions.
- Catalytic hydrogenation with Pd/C is efficient for converting nitro groups to amino groups, a critical step in preparing the amino-substituted amide.
- The hydrochloride salt form enhances compound stability and facilitates isolation and purification.
Summary and Recommendations
The preparation of 4-amino-N-methylbut-2-enamide; hydrochloride is best approached through multi-step synthetic routes combining:
- Carbamate-protected amine coupling with α,β-unsaturated acids,
- Acetylation and reductive deacetoxylation for enamide backbone construction,
- Acid chloride activation and methylamine addition for N-methyl amide formation,
- Catalytic hydrogenation for amino group introduction,
- Final conversion to hydrochloride salt for stability.
These methods have been validated in related amide syntheses and provide high yields and purity when carefully controlled.
This detailed review synthesizes diverse authoritative research findings to present a comprehensive guide on the preparation methods of 4-amino-N-methylbut-2-enamide; hydrochloride, suitable for advanced pharmaceutical and synthetic chemistry applications.
Chemical Reactions Analysis
4-amino-N-methylbut-2-enamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-N-methylbut-2-enamide;hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-methylbut-2-enamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and functional differences between 4-amino-N-methylbut-2-enamide;hydrochloride and related compounds:
Pharmacological and Physicochemical Properties
The alkyne in methyl 4-aminobut-2-ynoate HCl introduces rigidity and may increase metabolic stability but reduces solubility compared to the enamide analog .
Solubility and Bioavailability
- The hydrochloride salt form improves water solubility across all compounds. However, bulky substituents (e.g., diphenyl groups in 4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine HCl) significantly reduce solubility due to increased hydrophobicity .
Biological Activity Compounds with aromatic substituents (e.g., chlorobenzyl in 2-(aminooxy)-N-(4-chlorobenzyl)acetamide HCl) may exhibit enhanced receptor binding in CNS or antimicrobial targets due to lipophilicity and π-π interactions .
Biological Activity
4-amino-N-methylbut-2-enamide;hydrochloride, with the molecular formula and a molecular weight of 150.61 g/mol, is a chemical compound used in various scientific fields, particularly in organic synthesis and biological research. Its synthesis typically involves the reaction of N-methylbut-2-enamide with hydrochloric acid under controlled conditions, often utilizing solvents like methanol or water.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activities and influence various biological pathways. The compound's mechanism of action is still under investigation, but preliminary studies suggest potential applications in enzyme inhibition and modulation of metabolic processes.
Research Findings
Recent studies have highlighted the compound's potential applications in biochemical assays and enzyme interaction studies. For instance, it has been noted for its role as an intermediate in organic synthesis, which may lead to the development of more complex molecules with specific biological activities.
Case Studies
- Enzyme Interaction Studies : Research indicates that this compound may interact with certain enzymes, potentially affecting their catalytic activity. Such interactions are critical for understanding the compound's role in metabolic pathways.
- Biochemical Assays : The compound has been utilized in various biochemical assays to assess its effects on cellular processes. These studies often focus on its potential as a modulator of enzyme activity, which could have implications for drug development.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | Similar backbone structure | Different functional groups lead to distinct activities |
| N-methylbut-2-enamide | Precursor compound | Varies in reactivity and applications |
This comparison illustrates how structural variations can significantly impact biological activity and applications in research.
Scientific Research Applications
This compound serves as an important intermediate in organic synthesis and is being explored for its potential roles in:
- Biochemical Research : Used in studies focusing on enzyme interactions and metabolic pathways.
- Pharmaceutical Development : Investigated for its potential to contribute to drug design by acting as a lead compound for further modifications.
Future Directions
The ongoing research into the biological activity of this compound suggests that it may hold promise for therapeutic applications, particularly in areas requiring enzyme modulation. Further studies are needed to elucidate its precise mechanisms and potential clinical applications.
Q & A
Basic Research Questions
Q. What are the optimized synthesis routes for 4-amino-N-methylbut-2-enamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation of 4-amino-N-methylbut-2-enamide with hydrochloric acid under controlled acidic conditions. Key variables include temperature (e.g., 0–20°C for intermediate stability), stoichiometric ratios, and purification via recrystallization or column chromatography . For example, analogous compounds like 4-(dimethylamino)butanoic acid hydrochloride are synthesized using dimethylamine and butanoic acid in hydrochloric acid, achieving >95% purity after crystallization . Reaction monitoring via TLC or HPLC is critical to optimize yield .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 4-amino-N-methylbut-2-enamide hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton/carbon environments (e.g., amine and enamide protons at δ 2.1–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% threshold for pharmacological studies) by separating impurities under reverse-phase conditions .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 163.1) and fragmentation patterns .
Q. What factors influence the solubility and stability of 4-amino-N-methylbut-2-enamide hydrochloride in aqueous solutions?
- Methodological Answer : Solubility is enhanced by the hydrochloride salt form, but stability depends on pH (optimum pH 4–6), temperature (store at 4°C), and ionic strength. Buffered solutions (e.g., PBS) reduce hydrolysis, while lyophilization improves long-term storage . For in vitro studies, solubility can be further optimized using co-solvents like DMSO (<5% v/v) without compromising biological activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 4-amino-N-methylbut-2-enamide hydrochloride across different in vitro models?
- Methodological Answer : Discrepancies often arise from variations in cell lines, assay conditions, or metabolite interference. Standardization strategies include:
- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify EC50/IC50 values .
- Metabolite Profiling : Employ LC-MS to detect degradation products that may alter activity .
- Orthogonal Assays : Validate dopamine receptor binding (if applicable) using radioligand displacement and calcium flux assays .
Q. What experimental strategies are recommended to elucidate the metabolic pathways and pharmacokinetic profile of 4-amino-N-methylbut-2-enamide hydrochloride in preclinical studies?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes or hepatocytes to identify phase I/II metabolites via UPLC-QTOF-MS .
- In Vivo Pharmacokinetics : Administer intravenously/orally to rodents, with serial blood sampling for plasma concentration-time profiles. Key parameters (t1/2, Cmax, AUC) are analyzed using non-compartmental modeling .
- Tissue Distribution : Radiolabeled compound (e.g., 14C) quantifies accumulation in target organs (e.g., brain for neuropharmacology) .
Q. What in silico and in vitro approaches synergize to identify molecular targets of 4-amino-N-methylbut-2-enamide hydrochloride in neuropharmacology?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to dopamine D2/D3 receptors using Schrödinger Suite or AutoDock Vina, guided by crystallographic data from homologous proteins .
- Functional Assays : Validate predictions via cAMP inhibition (for Gi-coupled receptors) or β-arrestin recruitment assays .
- CRISPR Knockout Models : Confirm target specificity using neurons lacking candidate receptors .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data for 4-amino-N-methylbut-2-enamide hydrochloride?
- Methodological Answer : Discrepancies in bond angles (e.g., amine vs. enamide torsion) may arise from polymorphism or hydration. Resolve by:
- Multi-Technique Validation : Compare X-ray crystallography (for solid-state structure) with solution-state NMR and IR spectroscopy .
- Dynamic Light Scattering (DLS) : Assess aggregation in solution, which can distort NMR readings .
Experimental Design Considerations
Q. What controls are essential in enzymatic inhibition studies involving 4-amino-N-methylbut-2-enamide hydrochloride?
- Methodological Answer :
- Negative Controls : Use vehicle (e.g., PBS/DMSO) and enzyme-only samples.
- Positive Controls : Include known inhibitors (e.g., haloperidol for dopamine receptors).
- Blank Subtraction : Correct for background absorbance/fluorescence in kinetic assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
